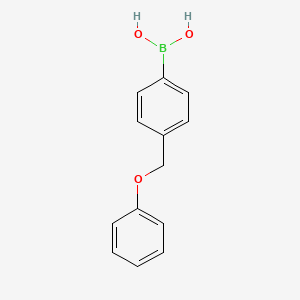

4-(Phenoxymethyl)phenylboronic acid

Vue d'ensemble

Description

4-(Phenoxymethyl)phenylboronic acid is a boronic acid derivative with the molecular weight of 228.06 . It is typically stored in an inert atmosphere at room temperature .

Molecular Structure Analysis

The molecular structure of 4-(Phenoxymethyl)phenylboronic acid is represented by the SMILES stringOB(O)c1ccc(COc2ccccc2)cc1 . The InChI key is IXDHTLPOOZIZJX-UHFFFAOYSA-N . Physical And Chemical Properties Analysis

4-(Phenoxymethyl)phenylboronic acid is a solid substance . It has a molecular weight of 228.05 .Applications De Recherche Scientifique

- Scientific Field : Biomedical Engineering

- Application Summary : 4-(Phenoxymethyl)phenylboronic acid is used in the design of glucose-sensitive hydrogels, which can release hypoglycemic drugs (such as insulin) in response to an increase in glucose levels . This is particularly useful for diabetes patients .

- Methods of Application : The main challenge in the design of these hydrogels is finding polymer network structures that can correct the pH value of phenylboronic acid sequences to the physiological pH while maintaining a fast response to glucose .

- Results or Outcomes : These hydrogels have shown promise in the design of insulin delivery systems .

- Scientific Field : Biomedical Sciences

- Application Summary : Phenylboronic acid derivatives, including 4-(Phenoxymethyl)phenylboronic acid, form reversible complexes with polyols, including sugars. This unique chemistry has provided many useful molecular bases for analytical and therapeutic applications .

- Methods of Application : The details of the methods of application are not specified in the source .

- Results or Outcomes : This chemistry has been used for diagnostic and therapeutic applications, including the interaction with sialic acid as a new class of molecular targets and other PBA-based strategies for drug delivery applications .

- Scientific Field : Biomedical Sciences

- Application Summary : Conjugates of 4-(Phenoxymethyl)phenylboronic acid have been used in wound healing and tumor targeting .

- Methods of Application : The details of the methods of application are not specified in the source .

- Results or Outcomes : The conjugates have shown promise in their ability to function as glucose-sensitive polymers, enabling self-regulated insulin release in the treatment of diabetes, and functioning as a diagnostic agent .

Glucose-Sensitive Hydrogels

Diagnostic and Therapeutic Applications

Wound Healing and Tumor Targeting

- Scientific Field : Analytical Chemistry

- Application Summary : Boronic acids, including 4-(Phenoxymethyl)phenylboronic acid, have been used as the building block for a diverse range of sensing systems . They interact with cis-diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .

- Methods of Application : The sensing applications can be homogeneous assays or heterogeneous detection. Detection can be at the interface of the sensing material or within the bulk sample .

- Results or Outcomes : These sensing systems have been used for various purposes, including the interference in signaling pathways, enzyme inhibition, and cell delivery systems .

- Scientific Field : Organic Chemistry

- Application Summary : 4-(Phenoxymethyl)phenylboronic acid has been used as a reagent in several catalytic reactions . These include Rhodium-catalyzed intramolecular amination, Pd-catalyzed direct arylation, Mizoroki-Heck, and Suzuki-Miyaura coupling reactions catalyzed by palladium nanoparticles .

- Methods of Application : The specific methods of application depend on the type of reaction. For example, in the case of Suzuki-Miyaura coupling reactions, the boronic acid is typically reacted with an aryl halide in the presence of a palladium catalyst and a base .

- Results or Outcomes : These reactions have been used to synthesize a wide range of organic compounds .

- Scientific Field : Biochemistry

- Application Summary : Boronic acids, including 4-(Phenoxymethyl)phenylboronic acid, have been used for electrophoresis of glycated molecules .

- Methods of Application : The details of the methods of application are not specified in the source .

- Results or Outcomes : This application has been used for the separation and analysis of glycated molecules .

Sensing Systems

Catalysis

Electrophoresis of Glycated Molecules

- Scientific Field : Organic Chemistry

- Application Summary : 4-(Phenoxymethyl)phenylboronic acid has been used as a reagent in tandem-type Pd (II)-catalyzed oxidative Heck reaction and intramolecular C-H amidation sequence .

- Methods of Application : The specific methods of application depend on the type of reaction .

- Results or Outcomes : These reactions have been used to synthesize a wide range of organic compounds .

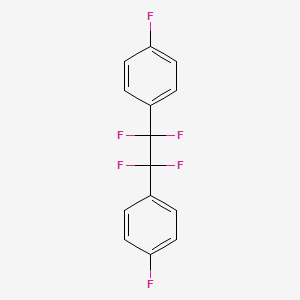

- Scientific Field : Organic Chemistry

- Application Summary : 4-(Phenoxymethyl)phenylboronic acid has been used as a reagent in copper-mediated ligandless aerobic fluoroalkylation of arylboronic acids with fluoroalkyl iodides .

- Methods of Application : The specific methods of application depend on the type of reaction .

- Results or Outcomes : These reactions have been used to synthesize a wide range of organic compounds .

- Scientific Field : Organic Chemistry

- Application Summary : 4-(Phenoxymethyl)phenylboronic acid has been used as a reagent in one-pot ipso-nitration of arylboronic acids .

- Methods of Application : The specific methods of application depend on the type of reaction .

- Results or Outcomes : These reactions have been used to synthesize a wide range of organic compounds .

- Scientific Field : Organic Chemistry

- Application Summary : 4-(Phenoxymethyl)phenylboronic acid has been used as a reagent in copper-catalyzed nitration .

- Methods of Application : The specific methods of application depend on the type of reaction .

- Results or Outcomes : These reactions have been used to synthesize a wide range of organic compounds .

Tandem-type Pd (II)-catalyzed oxidative Heck reaction and intramolecular C-H amidation sequence

Copper-mediated ligandless aerobic fluoroalkylation of arylboronic acids with fluoroalkyl iodides

One-pot ipso-nitration of arylboronic acids

Copper-catalyzed nitration

Safety And Hazards

4-(Phenoxymethyl)phenylboronic acid is labeled with the GHS07 pictogram and has the signal word "Warning" . It may cause serious eye irritation and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and not eating, drinking, or smoking when using this product .

Propriétés

IUPAC Name |

[4-(phenoxymethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BO3/c15-14(16)12-8-6-11(7-9-12)10-17-13-4-2-1-3-5-13/h1-9,15-16H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXDHTLPOOZIZJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)COC2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50449703 | |

| Record name | 4-(phenoxymethyl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50449703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Phenoxymethyl)phenylboronic acid | |

CAS RN |

397843-61-7 | |

| Record name | B-[4-(Phenoxymethyl)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=397843-61-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(phenoxymethyl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50449703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,2S,3R,5S)-3-Amino-2,6,6-trimethylbicyclo[3.1.1]heptan-2-OL](/img/structure/B1599655.png)